![molecular formula C21H23NO3 B6054027 1-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-phenylethane-1,2-dione](/img/structure/B6054027.png)
1-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-phenylethane-1,2-dione
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Overview
Description
1-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-phenylethane-1,2-dione is a complex organic compound featuring a piperidine ring, a benzyl group, and a phenylethane-dione moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids . This compound’s unique structure makes it an interesting subject for synthetic and pharmacological studies.
Preparation Methods
The synthesis of 1-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-phenylethane-1,2-dione typically involves multi-step organic reactions. One common route includes the formation of the piperidine ring followed by the introduction of the benzyl and phenylethane-dione groups. Key steps may involve:
Cyclization: Formation of the piperidine ring through cyclization reactions.
Functional Group Introduction: Addition of benzyl and hydroxymethyl groups using reagents like benzyl bromide and formaldehyde.
Dione Formation: Introduction of the phenylethane-dione moiety through oxidation reactions.
Industrial production methods often optimize these steps for higher yields and cost-effectiveness, employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-phenylethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the dione moiety to diols using reducing agents such as sodium borohydride.
These reactions often yield significant products like substituted piperidines, which have diverse applications in medicinal chemistry.
Scientific Research Applications
1-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-phenylethane-1,2-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-phenylethane-1,2-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The piperidine ring and benzyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Compared to other piperidine derivatives, 1-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-phenylethane-1,2-dione stands out due to its unique combination of functional groups. Similar compounds include:
1-Benzylpiperidine: Lacks the hydroxymethyl and phenylethane-dione groups, resulting in different chemical properties.
3-Hydroxymethylpiperidine: Does not have the benzyl and phenylethane-dione groups, affecting its biological activity.
2-Phenylethanedione: Missing the piperidine ring, leading to distinct reactivity and applications.
This compound’s unique structure provides a versatile platform for developing new pharmaceuticals and materials.
Properties
IUPAC Name |
1-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-phenylethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c23-16-21(14-17-8-3-1-4-9-17)12-7-13-22(15-21)20(25)19(24)18-10-5-2-6-11-18/h1-6,8-11,23H,7,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKSMACXHLPEPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(=O)C2=CC=CC=C2)(CC3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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